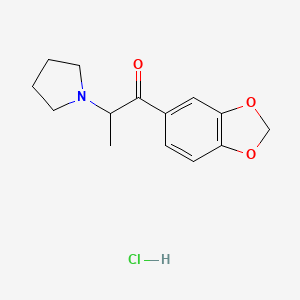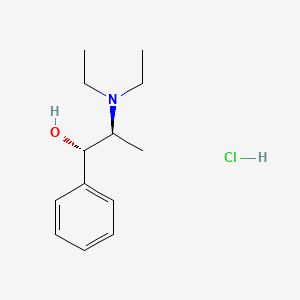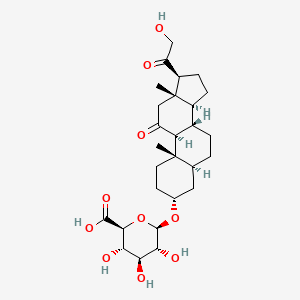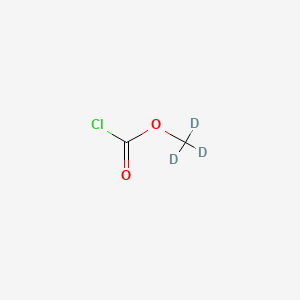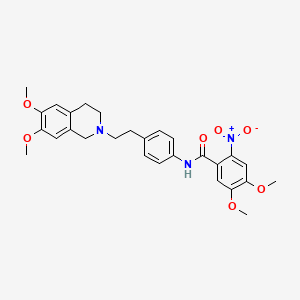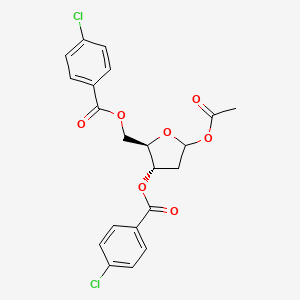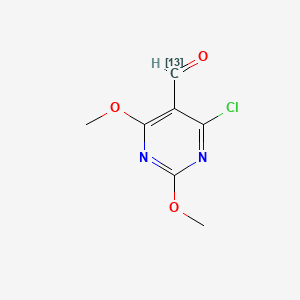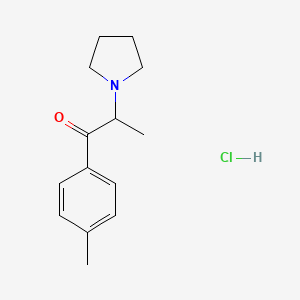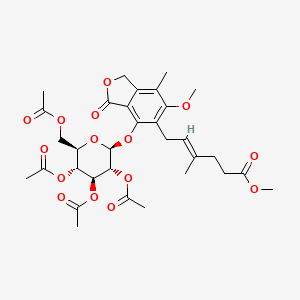
(S)-Mesopram
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Mesopram is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It is a selective serotonin reuptake inhibitor (SSRI) that has been shown to modulate the levels of serotonin in the brain, leading to a range of biochemical and physiological effects. In
Mechanism Of Action
(S)-Mesopram acts as a selective serotonin reuptake inhibitor ((S)-Mesopram), meaning that it selectively inhibits the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can lead to a range of biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-Mesopram are largely due to its ability to modulate the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. By modulating the levels of serotonin, (S)-Mesopram can have a range of effects on these processes.
Advantages And Limitations For Lab Experiments
One advantage of using (S)-Mesopram in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the specific effects of serotonin modulation on various physiological processes. However, one limitation of using (S)-Mesopram is that it can be difficult to obtain and synthesize, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on (S)-Mesopram. One area of interest is its potential use in the treatment of mood disorders, such as depression and anxiety. Additionally, there is interest in studying the effects of (S)-Mesopram on other physiological processes, such as appetite and sleep. Finally, there is interest in developing new synthesis methods for (S)-Mesopram, which could make it more widely available for research purposes.
Synthesis Methods
The synthesis of (S)-Mesopram involves the use of chiral starting materials and asymmetric synthesis techniques. One of the most common methods for synthesizing (S)-Mesopram is through the use of chiral pool synthesis, which involves the use of chiral starting materials to create the desired enantiomer. Another method involves the use of asymmetric hydrogenation, which uses a chiral catalyst to selectively hydrogenate the desired enantiomer.
Scientific Research Applications
(S)-Mesopram has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to modulate the levels of serotonin in the brain, leading to a range of biochemical and physiological effects. It has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
properties
CAS RN |
1391068-24-8 |
|---|---|
Product Name |
(S)-Mesopram |
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.309 |
IUPAC Name |
(5S)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
PCCPERGCFKIYIS-CQSZACIVSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC |
synonyms |
(5S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone; (S)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



